N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide
Description
Properties
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c1-6(17)10(18)16-8-3-2-7(5-15)9(4-8)11(12,13)14/h2-4H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMBAOCZDHBYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432561 | |
| Record name | N-[4-CYANO-3-(TRIFLUOROMETHYL)PHENYL]-2-OXOPROPANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87310-69-8 | |
| Record name | N-[4-CYANO-3-(TRIFLUOROMETHYL)PHENYL]-2-OXOPROPANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide typically involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with an appropriate acylating agent under controlled conditions. One common method includes the use of acetic anhydride as the acylating agent in the presence of a base such as pyridine. The reaction is carried out at a temperature range of 0°C to 10°C to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₇F₃N₂O₂
- Molecular Weight : 256.2 g/mol
- Purity : >95%
This compound features a cyano group and trifluoromethyl substituents, which contribute to its unique reactivity and biological activity. The presence of the oxo group enhances its potential as a reactive intermediate in various chemical reactions.
Pharmaceutical Applications
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide is primarily explored for its role in drug development:
- Anti-cancer Research : The compound is being investigated for its potential in developing anti-cancer agents. Its structural analogs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .
- Hormonal Therapies : It is related to compounds like Bicalutamide, which is used in the treatment of prostate cancer. Research continues into optimizing its structure to enhance selectivity and potency against androgen receptors .
Synthesis Processes
The synthesis of this compound involves several methods:
- Benzoylation Reactions : The compound can be synthesized through the benzoylation of appropriate precursors, followed by the introduction of cyano and trifluoromethyl groups. This method allows for the precise control of the functional groups attached to the aromatic ring .
- Use of Organofluorine Chemistry : The incorporation of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it suitable for pharmaceutical applications .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Mechanism of Action
The mechanism of action of N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The compound’s core structure is modified to optimize biological activity, solubility, or metabolic stability. Below is a detailed comparison with structurally related analogs (Table 1):
Table 1: Structural and Functional Comparison of N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide and Analogs
Industrial and Pharmacological Relevance
- This compound is primarily an intermediate, whereas bicalutamide and its derivatives are end-stage APIs.
- Impurities like bicalutamide sulfide (Product Code: ACI 020321) are monitored during synthesis to ensure compliance with pharmacopeial standards (<2% impurity) .
Biological Activity
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources, including case studies, research findings, and comparative tables.
This compound has the molecular formula and a molecular weight of 264.18 g/mol. Its structure includes a trifluoromethyl group and a cyano group, which contribute to its unique biological properties.
Structural Formula
The structural representation of the compound can be summarized as follows:
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets. The compound has been studied for its potential as an anti-cancer agent, particularly in the context of prostate cancer treatment.
Key Activities:
- Antitumor Activity : Exhibits cytotoxic effects against prostate cancer cell lines by inhibiting androgen receptor signaling pathways.
- Anti-inflammatory Effects : Demonstrates potential in reducing inflammation markers in vitro.
Case Studies
- Prostate Cancer Research : A study published by ResearchGate explored the efficacy of this compound as a bicalutamide analog. The results indicated that the compound could effectively inhibit cell proliferation in androgen-dependent prostate cancer cells, suggesting its potential as a therapeutic agent in hormone-sensitive cancers .
- Inflammation Study : Another investigation focused on the anti-inflammatory properties of this compound, revealing that it significantly reduced levels of pro-inflammatory cytokines in cultured macrophages .
Comparative Data Table
The following table summarizes the biological activities reported for this compound compared to other related compounds:
Safety and Toxicity
While the biological activity is promising, safety profiles must also be considered. Preliminary toxicity studies suggest that this compound has a moderate safety margin, but further studies are necessary to establish comprehensive toxicity data.
Toxicological Studies
- Acute Toxicity : Initial assessments indicate low acute toxicity in animal models.
- Chronic Exposure : Long-term exposure studies are ongoing to evaluate potential carcinogenic effects.
Q & A
(Basic) How can researchers optimize the synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide to improve yield and purity?
Methodological Answer:
Synthesis optimization requires strategic reagent selection and purification techniques. For example:
- Condensation Reactions : Use tert-butyl (1-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-methyl-1-oxopropan-2-yl)carbamate intermediates (Boc-protected amines) to enhance reaction specificity .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate products, as demonstrated in the synthesis of structurally related compounds .
- Solvent Systems : Utilize methylethyl ketone/hexane mixtures for recrystallization to obtain high-purity forms, as patented for analogous propanamide derivatives .
(Basic) What analytical techniques are critical for confirming the structural integrity of this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : Analyze 1H and 13C NMR spectra to verify substituent environments. For instance, trifluoromethyl groups exhibit distinct 19F NMR shifts (e.g., δ -62 to -64 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, comparing experimental values (e.g., m/z 382.38 for impurities) with theoretical calculations .
- HPLC Purity Assessment : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to validate compound homogeneity .
(Advanced) How can researchers identify and quantify key impurities in this compound during synthesis?
Methodological Answer:
- Impurity Standards : Reference certified standards like Bicalutamide Impurity C (EP) [(2RS)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-methylpropanamide] for spiking experiments .
- Oxidative Byproduct Tracking : Monitor sulfoxide/sulfone impurities (e.g., N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulphonyl] derivatives) using LC-MS under accelerated oxidation conditions .
- Quantitative HPLC : Apply calibration curves with UV detection (λ = 254 nm) for impurity quantification, as validated for bicalutamide analogs .
(Advanced) What strategies are effective in designing bioactive analogs of this compound with enhanced androgen receptor antagonism?
Methodological Answer:
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., trifluoromethyl or nitro groups) to the phenyl ring to improve receptor binding affinity, as seen in analogs with 3,5-bis(trifluoromethyl)phenylthio moieties .
- Stereochemical Control : Synthesize enantiomerically pure (R/S)-forms using chiral HPLC or asymmetric catalysis, as demonstrated for GTx-024 derivatives .
- Structure-Activity Relationship (SAR) Studies : Test analogs in vitro using AR-dependent luciferase reporter assays to correlate structural modifications (e.g., thioether vs. sulfone linkages) with antagonistic potency .
(Advanced) What methodologies are employed to develop stable crystalline forms of this compound derivatives?
Methodological Answer:
- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) to isolate Form I or II polymorphs, as patented for related selective androgen receptor modulators (SARMs) .
- X-ray Diffraction (XRD) : Characterize crystal lattice parameters (e.g., monoclinic vs. orthorhombic systems) to confirm polymorphic identity .
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to assess melting points and phase transitions (e.g., endothermic peaks at 180–190°C) .
(Advanced) How can enantiomeric resolution of this compound derivatives be achieved using chromatographic methods?
Methodological Answer:
- Chiral Stationary Phases : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol (90:10) for baseline separation, as validated for bicalutamide enantiomers .
- Dynamic Resolution : Employ derivatizing agents (e.g., Mosher’s acid chloride) to convert enantiomers into diastereomers for conventional HPLC analysis .
(Advanced) What experimental models and analytical approaches are utilized to study the absorption and metabolism of this compound in preclinical research?
Methodological Answer:
- In Vivo Pharmacokinetics : Administer radiolabeled compounds (e.g., 14C-labeled) to rats, followed by LC-MS/MS analysis of plasma and urine to track metabolites .
- Hepatocyte Incubations : Use primary rat hepatocytes to identify cytochrome P450-mediated oxidation pathways (e.g., sulfoxidation) .
- Tissue Distribution Studies : Quantify drug concentrations in target organs (e.g., prostate) via liquid-liquid extraction and tandem mass spectrometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
